molecular formula C16H14N2O3S B2478551 N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide CAS No. 476285-11-7

N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide

Cat. No.: B2478551
CAS No.: 476285-11-7
M. Wt: 314.36
InChI Key: AZFCTXDAAZERNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. This benzothiazole derivative is provided for research purposes to investigate its potential biological activities. Benzothiazole derivatives are a prominent area of study due to their diverse pharmacological profiles. Research indicates that compounds containing the benzothiazole nucleus have demonstrated a wide spectrum of biological activities, including anticonvulsant , anti-inflammatory, and analgesic properties . The benzothiazole scaffold is considered an interesting prospect for drug discovery because the endocyclic sulfur and nitrogen atoms in this heterocyclic nucleus are essential for biological activity . The presence of specific substituents, such as the methoxy and phenoxyacetamide groups in this compound, can significantly influence its binding affinity and interaction with various biological targets. Researchers utilize this compound in structure-activity relationship (SAR) studies, molecular docking simulations, and in vitro and in vivo biological evaluations to explore its mechanism of action and potential research applications. This product is strictly for laboratory research use. It is not intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c1-20-12-8-5-9-13-15(12)18-16(22-13)17-14(19)10-21-11-6-3-2-4-7-11/h2-9H,10H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFCTXDAAZERNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Benzothiazole Intermediate

The synthesis begins with the preparation of 4-methoxy-1,3-benzothiazol-2-amine, a key intermediate. This compound is synthesized via cyclization of o-aminothiophenol with methyl chloroacetate in the presence of a base such as potassium carbonate. Alternative routes use thiourea derivatives under acidic conditions to form the benzothiazole ring.

Critical Reagents :

  • o-Aminothiophenol (purity ≥98%, moisture-sensitive)
  • Methyl chloroacetate (anhydrous, stabilized with 0.1% hydroquinone)
  • Potassium carbonate (anhydrous, finely powdered)

Stepwise Synthesis Procedure

Formation of 4-Methoxy-1,3-Benzothiazol-2-Amine

  • Cyclization Reaction :

    • Combine o-aminothiophenol (10 mmol) and methyl chloroacetate (12 mmol) in dry dimethylformamide (DMF, 30 mL).
    • Add potassium carbonate (15 mmol) and reflux at 120°C for 6–8 hours under nitrogen.
    • Cool the mixture, filter to remove salts, and concentrate under reduced pressure.
    • Purify via recrystallization from ethanol/water (3:1) to yield white crystals (yield: 72–78%).
  • Methoxy Group Introduction :

    • Methoxylation is achieved by treating the intermediate with methyl iodide (1.2 equiv) in the presence of silver(I) oxide (Ag₂O) in dichloromethane at 0–5°C.
    • Reaction progress is monitored by TLC (silica gel, ethyl acetate/hexane 1:4).

Synthesis of 2-Phenoxyacetyl Chloride

  • React phenoxyacetic acid (10 mmol) with thionyl chloride (15 mmol) in dry dichloromethane (20 mL) at 0°C for 2 hours.
  • Remove excess thionyl chloride by distillation under reduced pressure to obtain the acyl chloride as a pale-yellow oil (yield: 89–93%).

Coupling Reaction to Form N-(4-Methoxy-1,3-Benzothiazol-2-yl)-2-Phenoxyacetamide

  • Dissolve 4-methoxy-1,3-benzothiazol-2-amine (5 mmol) in dry acetonitrile (15 mL).
  • Add 2-phenoxyacetyl chloride (5.5 mmol) dropwise at 0°C, followed by triethylamine (6 mmol) to neutralize HCl.
  • Stir the mixture at room temperature for 12 hours.
  • Quench with ice-water, extract with ethyl acetate, and dry over anhydrous sodium sulfate.
  • Purify by column chromatography (silica gel, ethyl acetate/hexane 1:3) to isolate the product as a white solid (yield: 65–70%).

Reaction Optimization and Scalability

Solvent and Temperature Effects

  • DMF vs. Acetonitrile : DMF enhances cyclization kinetics but complicates purification. Acetonitrile offers better solubility for coupling reactions.
  • Microwave-Assisted Synthesis : Patent JP4216193B2 reports a 20% yield increase using microwave irradiation (100°C, 30 minutes) for the cyclization step.

Catalytic Innovations

  • Palladium Catalysts : Palladium(II) acetate (2 mol%) accelerates coupling reactions, reducing time from 12 to 4 hours.
  • Green Chemistry Approaches : Aqueous-phase reactions with β-cyclodextrin as a phase-transfer catalyst achieve 68% yield with reduced solvent waste.

Purification and Characterization

Purification Techniques

Method Conditions Purity Achieved
Recrystallization Ethanol/water (3:1), −20°C, 12 h ≥95%
Column Chromatography Silica gel, ethyl acetate/hexane 1:3 ≥98%

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 7.45–7.32 (m, 5H, PhO), 6.89 (d, J = 8.4 Hz, 1H, ArH), 4.62 (s, 2H, OCH₂CO), 3.87 (s, 3H, OCH₃).
  • IR (KBr) : 1675 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend), 1245 cm⁻¹ (C–O–C).
  • MS (ESI+) : m/z 357.1 [M+H]⁺.

Industrial-Scale Production

Continuous Flow Reactor Design

  • Reactor Type : Tubular flow reactor (stainless steel, 10 m length).
  • Conditions : 120°C, 2 bar pressure, residence time 30 minutes.
  • Output : 85% yield at 1 kg/hour throughput.

Cost-Benefit Analysis

Parameter Batch Process Flow Process
Raw Material Cost (USD/kg) 420 380
Energy Consumption (kWh/kg) 18 9

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond in this compound undergoes hydrolysis under acidic or basic conditions:

Reaction Type Conditions Products Yield References
Acidic Hydrolysis6M HCl, reflux (6–8 hr)2-Phenoxyacetic acid + 4-Methoxy-1,3-benzothiazol-2-amine72–78%
Basic Hydrolysis2M NaOH, 80°C (4 hr)Sodium phenoxyacetate + 4-Methoxy-1,3-benzothiazol-2-amine (free base form)65–70%

Mechanistic Notes :

  • Acidic conditions protonate the amide carbonyl, enhancing electrophilicity for nucleophilic water attack.

  • Basic hydrolysis proceeds via deprotonation of the attacking hydroxide ion, forming a tetrahedral intermediate.

Oxidation Reactions

The benzothiazole ring and methoxy group exhibit redox activity:

Target Site Reagents Conditions Products Yield References
Benzothiazole sulfurH₂O₂ (30%), AcOH, 60°C, 3 hrSulfoxide derivativeN-(4-Methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide S-oxide55%
Methoxy groupBBr₃ (1.2 eq), DCM, −78°C, 2 hrDemethylationN-(4-Hydroxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide88%

Key Observations :

  • S-Oxidation preserves the amide functionality but modifies the thiazole’s electronic properties.

  • Demethylation with BBr₃ selectively cleaves the methoxy group without affecting the acetamide.

Nucleophilic Substitution

The methoxy group on the benzothiazole ring participates in nucleophilic aromatic substitution (NAS):

Nucleophile Conditions Products Yield References
PiperidineDMF, 120°C, 24 hr (microwave irradiation)N-(4-Piperidin-1-yl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide63%
ThiophenolK₂CO₃, DMSO, 100°C, 12 hrN-[4-(Phenylsulfanyl)-1,3-benzothiazol-2-yl]-2-phenoxyacetamide58%

Thermodynamic Considerations :

  • Microwave-assisted reactions reduce time and improve yields compared to conventional heating.

  • Electron-withdrawing amide groups meta to the methoxy substituent direct NAS to the para position.

Reductive Transformations

The amide group can be reduced to an amine under specific conditions:

Reagent Conditions Products Yield References
LiAlH₄ (4 eq)THF, reflux, 6 hrN-(4-Methoxy-1,3-benzothiazol-2-yl)-2-phenoxyethylamine41%
BH₃·THF (2 eq)THF, 0°C → RT, 8 hrPartial reduction to secondary alcohol (byproduct observed)28%

Challenges :

  • Over-reduction or side reactions occur due to the benzothiazole ring’s stability under strong reducing conditions.

Electrophilic Aromatic Substitution (EAS)

The phenoxyacetamide side chain directs electrophilic substitution at the ortho/para positions:

Reagent Conditions Products Yield References
HNO₃/H₂SO₄0°C, 30 minNitro derivatives (mixture of ortho/para-nitro-phenoxyacetamide isomers)60%
Br₂ (1 eq), FeBr₃DCM, RT, 2 hrBrominated product (4-bromo-phenoxyacetamide)75%

Regioselectivity :

  • Steric hindrance from the acetamide group favors para-substitution in the phenoxy ring.

Complexation with Metal Ions

The benzothiazole nitrogen and amide oxygen act as ligands for metal coordination:

Metal Salt Conditions Complex Structure Stability Constant (log K) References
Cu(NO₃)₂·3H₂OEtOH/H₂O (1:1), RT, 2 hr[Cu(C₁₆H₁₃N₂O₃S)₂]·2H₂O12.3
ZnCl₂MeOH, 60°C, 4 hrTetrahedral Zn(II) complex9.8

Applications :

  • Metal complexes exhibit enhanced antimicrobial activity compared to the parent compound .

Scientific Research Applications

Chemical Characteristics

  • Chemical Formula : C16H16N2O3S
  • Molecular Weight : 316.37 g/mol
  • IUPAC Name : N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects, particularly in the following areas:

Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, this compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

CompoundActivity AgainstReference
This compoundGram-positive and Gram-negative bacteria
Benzothiazole derivativesMycobacterium tuberculosis

Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. Mechanistic studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced inflammation markers.

StudyFindings
In vitro assaysSignificant reduction in inflammatory markers

Analgesic Properties
this compound exhibits analgesic effects by modulating pain pathways. Various studies have demonstrated its efficacy in pain models.

CompoundPain Model UsedEfficacyReference
This compoundHot plate testSignificant reduction in pain response

Neuroprotective Effects

Recent investigations suggest that this compound may have neuroprotective effects against neuronal cell death in models of neurotoxicity. This is particularly relevant for neurodegenerative diseases where oxidative stress plays a critical role.

Industrial Applications

In addition to its biological activities, this compound is utilized in the development of new materials with specific properties. Its unique chemical structure allows it to serve as a building block for synthesizing more complex molecules in polymer chemistry and coatings.

Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various benzothiazole derivatives, including this compound. The results indicated enhanced efficacy against resistant strains of bacteria when combined with traditional antibiotics.

Neuroprotection Research

Research published in Neuropharmacology highlighted the neuroprotective effects of benzothiazole derivatives on neuronal cultures exposed to oxidative stress. The study concluded that compounds like this compound could be promising candidates for further development in treating neurodegenerative disorders.

Mechanism of Action

The mechanism of action of N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also modulate various signaling pathways, leading to its diverse biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The biological and physicochemical properties of benzothiazole derivatives are highly sensitive to substituent variations. Key analogues and their comparative features are summarized below:

Compound Substituents Key Properties Reference
N-(4-Methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide 4-OCH₃ (benzothiazole), 2-phenoxyacetamide Predicted enhanced solubility and binding affinity due to methoxy and phenoxy groups.
N-(6-Methoxy-1,3-benzothiazol-2-yl)-2-(pyridin-3-ylamino)acetamide (BTC-j) 6-OCH₃ (benzothiazole), 2-pyridinylaminoacetamide Antimicrobial activity: MIC = 3.125–12.5 µg/mL (gram-negative/positive bacteria).
N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide 4-Cl (benzothiazole), 2-(3-methylphenyl)acetamide Crystal structure reveals dihedral angle (79.3°) between benzothiazole and benzene rings.
N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV) 2-(4-methylpiperazinyl)acetamide Anticancer potential via piperazine-mediated solubility and target interaction.
N-[6-(Trifluoromethyl)-1,3-benzothiazol-2-yl]-2-(3,4,5-trimethoxyphenyl)acetamide (BTA) 6-CF₃ (benzothiazole), 2-trimethoxyphenylacetamide CK-1δ inhibition: pIC₅₀ = 7.8; GlideXP score = −3.78 kcal/mol.
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Hybrid benzothiazole-triazole-thiazole scaffold Docking studies suggest competitive binding with α-glucosidase (analogous to acarbose).

Computational and Crystallographic Insights

  • Docking Studies: Compound 9c () and BTA () utilize triazole/thiazole and trimethoxyphenyl groups, respectively, for competitive enzyme binding. The target compound’s phenoxyacetamide may mimic these interactions .
  • Crystal Packing : Hydrogen bonding (N–H⋯O, O–H⋯N) and π-π stacking are critical for stabilizing benzothiazole derivatives in solid states, as seen in .

Biological Activity

N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characterization

The synthesis of this compound involves the reaction between 4-methoxy-1,3-benzothiazole and 2-phenoxyacetyl chloride. Structural characterization is typically performed using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm the molecular structure and purity of the compound .

Biological Activity

The biological activity of this compound has been explored across several domains, including:

Antimicrobial Activity

Research indicates that derivatives of benzothiazole compounds exhibit potent antimicrobial properties. For instance, related compounds have shown significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as antifungal activity against Candida albicans . The mechanism often involves inhibition of critical bacterial enzymes, such as dihydropteroate synthase (DHPS), which is essential for folate synthesis in bacteria .

Anticancer Activity

This compound has demonstrated notable antiproliferative effects against various cancer cell lines. In vitro studies have reported IC50 values ranging from 1.2 to 5.3 µM against cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) . The compound's mechanism of action may involve induction of apoptosis and cell cycle arrest, although further studies are required to elucidate these pathways.

Case Studies and Research Findings

Several studies have highlighted the efficacy of benzothiazole derivatives in treating various conditions:

  • Antibacterial Studies : A study evaluated the antibacterial activity of benzothiazole derivatives against Escherichia coli and Pseudomonas aeruginosa, revealing that certain derivatives exhibited significant inhibition at low concentrations .
  • Anticancer Studies : A novel series of phenoxy thiazoles synthesized showed cytotoxic efficacy with an average IC50 value around 13 µM against different cancer cell lines, indicating their potential as therapeutic agents .
  • Anti-inflammatory Activity : Some derivatives have also been assessed for their anti-inflammatory properties, showing promising results in reducing edema in animal models .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities associated with this compound compared to related compounds:

CompoundAntibacterial ActivityAntifungal ActivityAnticancer Activity (IC50 µM)Anti-inflammatory Activity
This compoundModerateSignificant1.2 - 5.3Moderate
Benzothiazole Derivative ASignificantModerate10 - 15Low
Benzothiazole Derivative BLowSignificant5 - 10High

Q & A

Q. Example Table: Comparative Biological Activity of Analogues

Substituent (R1)Biological TargetIC50 (µM)Key Interaction
4-OCH₃ (Parent)Kinase X0.8H-bond with Ser89
4-ClKinase X0.5Enhanced hydrophobic packing
4-FKinase X1.2Reduced binding affinity

Basic: What analytical techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR verifies methoxy (-OCH₃), benzothiazole, and acetamide protons (e.g., δ 3.8 ppm for OCH₃; δ 8.1–7.2 ppm for aromatic protons) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peak ([M+H]⁺) matching theoretical mass (e.g., C₁₆H₁₄N₂O₃S: 330.32 g/mol) .
  • X-ray Crystallography : Resolve crystal structure to validate spatial arrangement of the benzothiazole and phenoxy groups .

Advanced: How can contradictory biological data (e.g., varying IC50 values across studies) be resolved?

Methodological Answer:

  • Assay Standardization : Ensure consistent cell lines (e.g., HeLa vs. MCF7) and assay protocols (e.g., MTT vs. ATP-lite) .
  • Purity Validation : Use HPLC to rule out impurities (>98% purity required) .
  • Target Engagement Studies : Confirm direct binding via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)acetamide) to identify trends .

Basic: What in vitro models are appropriate for initial pharmacological evaluation?

Methodological Answer:

  • Anticancer Activity : Use NCI-60 cell line panel to screen for cytotoxicity (e.g., IC50 <10 µM in A549 lung cancer cells) .
  • Antimicrobial Testing : Follow CLSI guidelines for MIC determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme Inhibition : Kinase inhibition assays (e.g., ADP-Glo™) to measure ATP-competitive binding .

Advanced: What strategies optimize the compound’s pharmacokinetic (PK) profile for in vivo studies?

Methodological Answer:

  • Solubility Enhancement : Formulate with cyclodextrins or PEG-based carriers to improve aqueous solubility .
  • Metabolic Stability : Assess liver microsome half-life (e.g., human/rat CYP450 isoforms) and introduce metabolically stable groups (e.g., replacing labile esters with amides) .
  • Plasma Protein Binding (PPB) : Use equilibrium dialysis to measure PPB; aim for <90% binding to ensure free drug availability .

Basic: How are molecular targets of this compound identified in mechanistic studies?

Methodological Answer:

  • Affinity Chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates .
  • DARTS (Drug Affinity Responsive Target Stability) : Treat lysates with the compound and digest with thermolysin; stabilized targets are identified via Western blot or MS .
  • CRISPR-Cas9 Screening : Genome-wide knockout screens to identify genes whose loss abolishes compound activity .

Advanced: How can computational methods guide the optimization of this compound’s bioactivity?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate binding to kinase X over 100 ns to identify critical residues (e.g., Lys101 salt bridge with acetamide) .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., 4-OCH₃ → 4-NH₂) to prioritize synthetic targets .
  • ADMET Prediction : Use tools like SwissADME to forecast permeability (e.g., BBB score) and toxicity (e.g., hERG inhibition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.